molecular formula C10H15N3O4S B6965997 1-[3-(Hydroxymethyl)oxolan-3-yl]-3-(5-methoxy-1,3-thiazol-2-yl)urea

1-[3-(Hydroxymethyl)oxolan-3-yl]-3-(5-methoxy-1,3-thiazol-2-yl)urea

Cat. No.: B6965997
M. Wt: 273.31 g/mol
InChI Key: LKSYHTRYUKYFRU-UHFFFAOYSA-N
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Description

1-[3-(Hydroxymethyl)oxolan-3-yl]-3-(5-methoxy-1,3-thiazol-2-yl)urea is a synthetic organic compound characterized by its unique structure, which includes a hydroxymethyl group attached to an oxolane ring and a methoxy-substituted thiazole ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Hydroxymethyl)oxolan-3-yl]-3-(5-methoxy-1,3-thiazol-2-yl)urea typically involves multiple steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde and a base.

    Synthesis of the Thiazole Ring: The thiazole ring is synthesized through a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.

    Coupling of the Oxolane and Thiazole Rings: The oxolane and thiazole rings are coupled through a urea linkage, typically using a carbodiimide coupling reagent under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Hydroxymethyl)oxolan-3-yl]-3-(5-methoxy-1,3-thiazol-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the thiazole ring, using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group on the thiazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

1-[3-(Hydroxymethyl)oxolan-3-yl]-3-(5-methoxy-1,3-thiazol-2-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(Hydroxymethyl)oxolan-3-yl]-3-(5-methoxy-1,3-thiazol-2-yl)urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(Hydroxymethyl)oxolan-3-yl]-3-(5-methyl-1,3-thiazol-2-yl)urea: Similar structure but with a methyl group instead of a methoxy group.

    1-[3-(Hydroxymethyl)oxolan-3-yl]-3-(5-chloro-1,3-thiazol-2-yl)urea: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

1-[3-(Hydroxymethyl)oxolan-3-yl]-3-(5-methoxy-1,3-thiazol-2-yl)urea is unique due to the presence of the methoxy group on the thiazole ring, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

1-[3-(hydroxymethyl)oxolan-3-yl]-3-(5-methoxy-1,3-thiazol-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4S/c1-16-7-4-11-9(18-7)12-8(15)13-10(5-14)2-3-17-6-10/h4,14H,2-3,5-6H2,1H3,(H2,11,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSYHTRYUKYFRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(S1)NC(=O)NC2(CCOC2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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